molecular formula C12H16O B13580801 2-(4-Tert-butylphenyl)oxirane

2-(4-Tert-butylphenyl)oxirane

Cat. No.: B13580801
M. Wt: 176.25 g/mol
InChI Key: VBOPOLFIFFXCGW-UHFFFAOYSA-N
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Description

2-[4-(tert-Butyl)phenyl]oxirane, also known as 2-[4-(1,1-dimethylethyl)phenyl]oxirane, is an organic compound with the molecular formula C12H16O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes a tert-butyl group attached to a phenyl ring, making it a valuable intermediate in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(tert-Butyl)phenyl]oxirane typically involves the epoxidation of 4-(tert-butyl)styrene. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction proceeds via the formation of an epoxide ring on the double bond of the styrene derivative .

Industrial Production Methods

On an industrial scale, the production of 2-[4-(tert-Butyl)phenyl]oxirane may involve the use of more efficient and scalable methods, such as catalytic epoxidation using transition metal catalysts. These methods offer higher yields and better control over reaction conditions, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(tert-Butyl)phenyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(tert-Butyl)phenyl]oxirane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[4-(tert-Butyl)phenyl]oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological applications, where the compound can interact with different molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(tert-Butyl)phenyl]oxirane is unique due to the presence of both the tert-butyl group and the phenyl ring, which confer distinct reactivity and properties. This combination makes it a versatile intermediate in organic synthesis and valuable for various industrial applications .

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-(4-tert-butylphenyl)oxirane

InChI

InChI=1S/C12H16O/c1-12(2,3)10-6-4-9(5-7-10)11-8-13-11/h4-7,11H,8H2,1-3H3

InChI Key

VBOPOLFIFFXCGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CO2

Origin of Product

United States

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